molecular formula C12H7Cl3N4 B5788218 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile

4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile

Cat. No.: B5788218
M. Wt: 313.6 g/mol
InChI Key: JIXMJZQZELWHHM-UHFFFAOYSA-N
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Description

4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Mechanism of Action

Target of Action

It is known that the compound is used in the context of malaria treatment Therefore, it is likely that the compound targets a protein or pathway critical to the life cycle of the malaria parasite

Mode of Action

It is suggested that the compound has a significant effect against the malaria parasite in vitro . This suggests that GNF-Pf-5112 may interact with its target to inhibit the growth or development of the parasite. The exact nature of this interaction and the resulting changes in the parasite are subjects for further investigation.

Pharmacokinetics

It is noted that the compound has been tested in mice infected with the malaria parasite This suggests that the compound has sufficient bioavailability to exert an effect in vivo

Result of Action

The result of GNF-Pf-5112’s action is suggested to be a significant effect against the malaria parasite in vitro . This implies that the compound may inhibit the growth or development of the parasite, leading to a reduction in the severity of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine with cyanogen bromide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the trichloromethyl group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile apart is its trichloromethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N4/c13-12(14,15)11-18-9(7-4-2-1-3-5-7)8(6-16)10(17)19-11/h1-5H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXMJZQZELWHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C(Cl)(Cl)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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